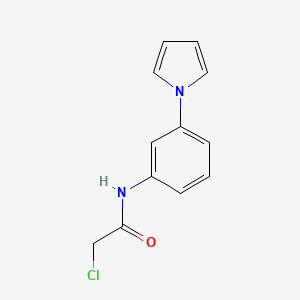
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA is a pyrrole-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has various biochemical and physiological effects. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to have analgesic effects, reducing pain in animal models.
実験室実験の利点と制限
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to using 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide in lab experiments. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide may have side effects that have not yet been fully studied.
将来の方向性
There are several future directions for research involving 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide. One area of research is the development of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide as a potential treatment for cancer. Studies have shown that 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide induces apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another area of research is the development of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide as an anti-inflammatory agent. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide and its potential side effects.
合成法
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide can be synthesized through various methods, including the reaction of 3-pyrrol-1-ylphenylacetic acid with thionyl chloride, followed by the reaction with ammonia. Another method involves the reaction of 3-pyrrol-1-ylphenylacetic acid with phosphorus pentachloride, followed by the reaction with ammonia. Both methods yield 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide as a white crystalline solid.
科学的研究の応用
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, a treatment for cancer, and as an analgesic. Studies have shown that 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has also been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer. Additionally, 2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide has been studied for its analgesic effects, with some studies suggesting that it may be more effective than traditional pain medications.
特性
IUPAC Name |
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-9-12(16)14-10-4-3-5-11(8-10)15-6-1-2-7-15/h1-8H,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKGUUYUNCBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-pyrrol-1-ylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethylpyrrolidin-2-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B7464015.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)
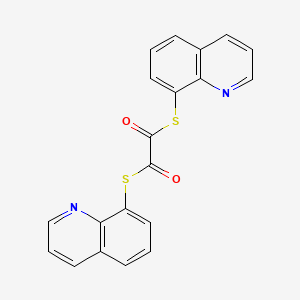
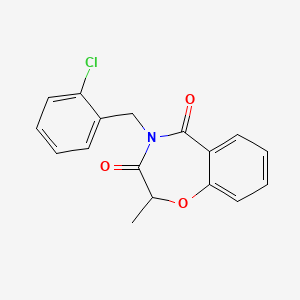
![2-[(4-methylphenyl)sulfonylamino]-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B7464065.png)
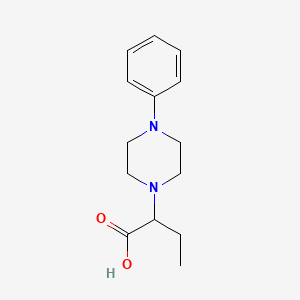
![Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate](/img/structure/B7464070.png)
![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
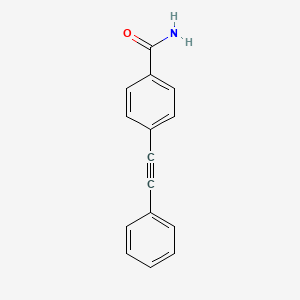
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)